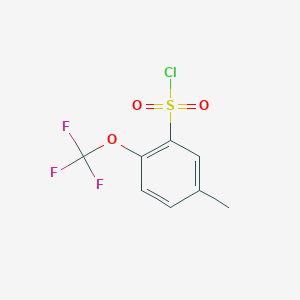

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride

描述

Nomenclature and Historical Context

The systematic nomenclature of 5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride follows International Union of Pure and Applied Chemistry guidelines, reflecting its structural composition as a benzenesulfonyl chloride derivative with specific substitution patterns. The compound's nomenclature indicates the presence of a methyl group at the 5-position and a trifluoromethoxy group at the 2-position relative to the sulfonyl chloride functionality on the benzene ring.

Arylsulfonyl chlorides, including this specific derivative, have gained prominence in synthetic chemistry due to their utility as electrophilic reagents and building blocks for various pharmaceutical applications. The development of sulfonyl chloride chemistry can be traced to fundamental research in organosulfur chemistry, where these compounds serve as crucial intermediates in the formation of sulfonamide bonds and sulfonate esters. The trifluoromethoxy-substituted derivatives represent a relatively modern advancement in this field, as trifluoromethyl ethers were first synthesized in the 1950s but have only recently become widely accessible for synthetic applications.

The historical context of trifluoromethoxy-containing compounds reveals significant challenges in their synthesis and availability. Early methods for introducing trifluoromethoxy groups involved harsh conditions and toxic reagents, limiting their practical applications. However, modern synthetic developments have made trifluoromethoxy-substituted aromatic compounds increasingly important in medicinal chemistry due to their enhanced metabolic stability and unique electronic properties.

Molecular Structure and Classification

The molecular structure of this compound exhibits a complex arrangement of functional groups that significantly influence its chemical properties and reactivity patterns. The compound possesses a molecular formula of C₈H₆ClF₃O₃S with a molecular weight of 274.64 to 274.65 grams per mole, depending on the measurement precision.

The structural architecture incorporates several distinct functional groups that contribute to its classification within multiple chemical categories. The compound belongs to the sulfonyl chloride class of organosulfur compounds, characterized by the presence of the -SO₂Cl functional group directly attached to the aromatic ring. This functional group imparts significant electrophilic character to the molecule, making it highly reactive toward nucleophilic species such as amines and alcohols.

The trifluoromethoxy substituent (-OCF₃) represents a highly electronegative group that substantially affects the electronic distribution within the aromatic system. This substituent contributes to the compound's enhanced stability and unique reactivity profile compared to analogous compounds without fluorine substitution. The methyl group at the 5-position provides additional steric and electronic effects that influence the overall molecular behavior.

From a stereochemical perspective, the compound exhibits planar geometry around the benzene ring with tetrahedral geometry at the sulfur center. The sulfonyl chloride group adopts a configuration that allows for optimal orbital overlap and electronic delocalization with the aromatic system.

属性

IUPAC Name |

5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(15-8(10,11)12)7(4-5)16(9,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUBCESTEHWEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonyl Chloride Formation from Trifluoromethoxybenzenes

A common approach involves the chlorosulfonation of trifluoromethoxy-substituted methylbenzenes. The process typically uses chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled temperature conditions to avoid overreaction or degradation.

-

$$

\text{5-Methyl-2-(trifluoromethoxy)benzene} + \text{ClSO}_3H \rightarrow \text{5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride}

$$ -

- Temperature: 0–60 °C to control reaction rate and selectivity.

- Solvent: Often neat or in chlorinated solvents (e.g., dichloromethane).

- Reaction time: 1–4 hours depending on scale and reactivity.

-

- The methyl group at the 5-position directs sulfonylation ortho or para to itself, favoring substitution at the 2-position.

- The trifluoromethoxy substituent is electron-withdrawing, influencing the reactivity and regioselectivity.

Alternative Route via Trifluoromethoxybenzyl Chloride Intermediates

Some patented processes for related trifluoromethoxy-substituted sulfonyl chlorides involve multi-step synthesis starting from trifluoromethoxybenzyl derivatives:

- Step 1: Synthesis of ortho-chlorobenzyl trifluoromethyl sulfide or sulfoxide intermediates.

- Step 2: Oxidation and chlorination steps using chlorine gas under controlled temperature and solvent conditions to form sulfinyl chlorides.

- Step 3: Fractional distillation to isolate trifluoromethanesulfinyl chloride analogs.

Though this method is described for trifluoromethanesulfinyl chloride, similar principles can be adapted for the trifluoromethoxybenzenesulfonyl chloride synthesis, especially when handling sensitive trifluoromethoxy substituents.

Key Reaction Parameters and Yields

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Sulfonylation agent | Chlorosulfonic acid or SO2Cl2 | Chlorosulfonic acid preferred for milder conditions |

| Reaction temperature | 0–60 °C | Lower temperatures reduce side reactions |

| Solvent | Neat or dichloromethane | Chlorinated solvents stabilize intermediates |

| Reaction time | 1–4 hours | Monitored by TLC or GC for completion |

| Yield | 70–90% | Depends on purity of starting materials and control of conditions |

| Purity after distillation | >98% | Confirmed by NMR and GC-MS |

Purification and Characterization

- Purification: The crude sulfonyl chloride is typically purified by vacuum distillation or recrystallization from non-polar solvents such as hexane or ethyl acetate.

- Characterization: Confirmed by spectroscopic methods including:

- $$^{1}H$$-NMR and $$^{19}F$$-NMR for trifluoromethoxy and aromatic protons.

- Infrared spectroscopy to detect sulfonyl chloride functional group.

- Mass spectrometry for molecular weight confirmation.

Comparative Analysis of Preparation Methods

Summary of Research Findings

- The preparation of this compound is most efficiently achieved via chlorosulfonation of the corresponding methyl-trifluoromethoxybenzene.

- Reaction conditions must be carefully controlled to maintain the integrity of the trifluoromethoxy group and achieve high regioselectivity.

- Patented methods involving sulfoxide intermediates and chlorine gas oxidation offer high yields and purity but are more complex and require specialized equipment.

- Purification by vacuum distillation is effective in obtaining high-purity sulfonyl chloride suitable for further synthetic applications.

化学反应分析

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. Common reagents include amines, alcohols, and thiols.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.

科学研究应用

Chemical Properties and Preparation

Chemical Structure:

- Molecular Formula: CHClFOS

- Molecular Weight: 274.64 g/mol

- Purity: >97%

Synthesis Method:

The synthesis of 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 5-methyl-2-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl) under reflux conditions, yielding the sulfonyl chloride along with sulfur dioxide and hydrogen chloride as byproducts.

Pharmaceutical Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, including potential drug candidates. Its reactivity allows for the formation of sulfonamides and other derivatives that are crucial in drug development.

Case Study:

A study demonstrated its use in synthesizing a novel class of anti-inflammatory agents where the sulfonyl chloride was reacted with amines to form sulfonamides, which exhibited promising biological activity.

Material Science

In material science, this compound is utilized for creating functionalized materials and polymers with specific properties. Its ability to introduce trifluoromethoxy groups enhances the thermal stability and hydrophobic characteristics of polymers.

Data Table: Functionalized Polymers Derived from this compound

| Polymer Type | Functional Group Introduced | Properties Enhanced |

|---|---|---|

| Polycarbonate | Trifluoromethoxy | Increased thermal stability |

| Polyurethane | Sulfonamide | Improved mechanical strength |

| Polyethylene | Fluorinated side chains | Enhanced hydrophobicity |

Biological Studies

The compound is also used in modifying biomolecules for studying their functions and interactions. The sulfonyl chloride group reacts readily with nucleophiles, allowing for the modification of proteins and other biomolecules.

Example Application:

Research involving the modification of enzymes to study their catalytic mechanisms has employed this compound to introduce sulfonamide groups, facilitating further biochemical analysis.

Industrial Chemistry

In industrial applications, this compound is involved in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it suitable for large-scale chemical syntheses.

Industrial Process Overview:

The compound is utilized as a reagent in various synthesis pathways for agrochemical intermediates, contributing to the development of more effective herbicides and pesticides .

作用机制

The mechanism of action of 5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile and reaction conditions. The trifluoromethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.

相似化合物的比较

Comparison with Similar Compounds

A comparative analysis of structurally and functionally related compounds is provided below, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Differences :

- Sulfonyl chlorides (e.g., this compound) are more reactive toward amines and alcohols to form sulfonamides or sulfonate esters. In contrast, benzoyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) are primarily used for acylation reactions .

Substituent Effects: The trifluoromethoxy group (–OCF₃) in the target compound increases electrophilicity at the sulfur center compared to non-fluorinated analogs like benzenesulfonyl chloride. This enhances its reactivity in nucleophilic substitutions . Perfluorinated chains (e.g., in 4-[(heptadecafluorooctyl)oxy]benzenesulfonyl chloride) impart hydrophobicity and thermal stability, making them suitable for fluoropolymer synthesis .

Molecular Weight and Solubility :

- The target compound (MW 274.64) is lighter than perfluorinated analogs (e.g., MW ~550 for 59536-15-1), suggesting better solubility in organic solvents like dichloromethane or THF .

Synthetic Utility :

- In Synthesis Example 17 (), benzenesulfonyl chloride was replaced with substituted analogs to modify urea derivatives. The target compound’s –OCF₃ group could similarly influence reaction kinetics or crystallinity in such applications .

Safety and Handling: Limited hazard data are available for the target compound, but sulfonyl chlorides generally require careful handling due to their corrosive nature and moisture sensitivity. For example, 3-Chloro-5-(trifluoromethyl)benzoyl chloride lacks complete GHS classification, indicating similar precautionary needs .

生物活性

5-Methyl-2-(trifluoromethoxy)benzenesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following features:

- Trifluoromethoxy Group : Enhances lipophilicity and electron-withdrawing properties.

- Sulfonyl Chloride Functional Group : Known for its reactivity in nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

1. Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against various cancer cell lines. For instance, a study highlighted the increased cytotoxicity of trifluoromethylated compounds compared to their non-fluorinated analogs, suggesting a potential role for this compound in cancer therapy .

2. Inhibition of Enzymatic Activity

The sulfonyl chloride moiety can interact with nucleophilic sites on proteins, leading to the modulation of enzymatic activity. For example, similar compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer progression and other diseases .

3. Antimicrobial Properties

Preliminary studies suggest that sulfonyl chlorides can exhibit antimicrobial activity by disrupting bacterial cell walls or inhibiting key metabolic pathways. The trifluoromethoxy group may enhance this effect by increasing membrane permeability .

The mechanism of action for this compound likely involves:

- Covalent Binding : The sulfonyl chloride can form covalent bonds with nucleophilic amino acids in target proteins, altering their function.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies

Several studies have evaluated the biological effects of related compounds:

Case Study 1: Anticancer Efficacy

A study compared the efficacy of various trifluoromethylated benzenesulfonamides against human cancer cell lines. The results indicated that those with a trifluoromethoxy group exhibited significantly lower IC50 values, suggesting higher potency .

Case Study 2: Enzyme Inhibition

Research on related sulfonamide derivatives demonstrated that modifications at the para position could enhance inhibition of specific enzymes involved in cancer metabolism. The introduction of the trifluoromethoxy group was associated with improved selectivity and potency .

Data Tables

常见问题

Q. What are the standard synthetic routes for preparing 5-methyl-2-(trifluoromethoxy)benzenesulfonyl chloride?

Methodological Answer: The compound is typically synthesized via a two-step process:

Sulfonation : Introduce a sulfonic acid group to the benzene ring by reacting 5-methyl-2-(trifluoromethoxy)benzene with chlorosulfonic acid.

Chlorination : Treat the intermediate sulfonic acid with a chlorinating agent (e.g., PCl₅ or SOCl₂) to yield the sulfonyl chloride.

Key considerations include controlling reaction temperature (≤ 50°C) to avoid decomposition and using anhydrous conditions to prevent hydrolysis .

Q. How can researchers characterize this compound experimentally?

Methodological Answer:

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethoxy at position 2, methyl at position 5).

- Mass Spectrometry : Confirm molecular weight (C₈H₆ClF₃O₃S, theoretical MW: 274.64) via high-resolution MS.

- Elemental Analysis : Verify purity (>95%) by matching calculated and observed C/H/N/S ratios.

Physicochemical properties (e.g., density: ~1.6 g/cm³; boiling point: ~270–320°C) can be cross-referenced with analogs .

Q. What stability precautions are necessary for handling this sulfonyl chloride?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (argon) in sealed containers with desiccants.

- Thermal Stability : Avoid prolonged exposure to temperatures >40°C to prevent decomposition into sulfonic acids.

- Solvent Compatibility : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis. Stability in fluorinated alcohols (e.g., TFE) has been reported for similar compounds .

Q. What are common functionalization reactions using this sulfonyl chloride?

Methodological Answer:

- Sulfonamide Synthesis : React with amines (e.g., R-NH₂) in DCM at 0–25°C to form sulfonamides.

- Thiol Preparation : Reduce with Zn/HCl or LiAlH₄ to generate thiols, a key step in drug intermediates .

- Cross-Coupling : Use Pd-catalyzed reactions to introduce aryl/alkyl groups at the sulfonyl position .

Q. What safety protocols are critical for laboratory handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).

- Emergency Measures : Neutralize spills with sodium bicarbonate and rinse with copious water .

Advanced Research Questions

Q. How do solvent effects influence the solvolysis kinetics of this sulfonyl chloride?

Methodological Answer: Solvolysis rates are highly solvent-dependent:

- Fluoroalcohols (e.g., TFE) : Accelerate reaction due to high ionizing power (Grunwald-Winstein Y values > 3).

- Binary Solvents : Mixtures of water/acetone show pseudo-first-order kinetics, with rate constants increasing at higher water content.

- Mechanistic Insight : The reaction proceeds via an Sₙ1 pathway, with a carbocation intermediate stabilized by electron-withdrawing groups (e.g., CF₃O−) .

Q. What strategies enable selective functionalization of the sulfonyl chloride group?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the sulfonyl chloride as a sulfonamide using Boc-protected amines, then deprotect under acidic conditions.

- Electrophilic Aromatic Substitution : Direct nitration or halogenation at the methyl-bearing position (C5) is feasible due to steric hindrance from the trifluoromethoxy group .

Q. How can computational modeling aid in predicting reactivity?

Methodological Answer:

Q. What are best practices for conducting moisture-sensitive reactions with this compound?

Methodological Answer:

Q. How can researchers analyze and mitigate byproduct formation during synthesis?

Methodological Answer:

- Byproduct Identification : Common byproducts include sulfonic acids (from hydrolysis) and disulfones (from dimerization). Use LC-MS or GC-MS for detection.

- Mitigation Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。